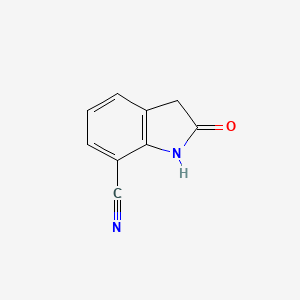

7-Cyanooxindole

説明

7-Cyanooxindole is a heterocyclic compound with the molecular formula C9H6N2O . It has an average mass of 158.157 Da and a mono-isotopic mass of 158.048019 Da .

Synthesis Analysis

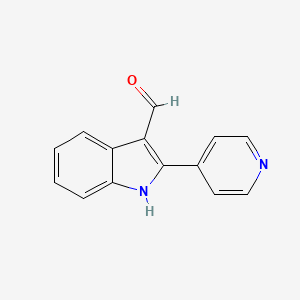

One reported method for synthesizing 7-cyanooxindole involves the cyanocarbonation/hydrogenation of 7-formyl indole. This process efficiently produces 7-cyanooxindole in good yields and can be scaled up for larger quantities, making it an attractive method for research purposes.Molecular Structure Analysis

7-Cyanooxindole contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aromatic) .Physical And Chemical Properties Analysis

7-Cyanooxindole has a density of 1.3±0.1 g/cm3, a boiling point of 390.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.0±3.0 kJ/mol and a flash point of 190.0±27.9 °C . The index of refraction is 1.633, and the molar refractivity is 42.3±0.4 cm3 .科学的研究の応用

Hydration Reporter

7-Cyanooxindole has been used as a local hydration reporter . Its fluorescence properties, including intensity, peak wavelength, and lifetime, depend on the amount of water in nine water–organic solvent mixtures . This makes it a sensitive probe for monitoring biological and chemical processes involving dehydration or hydration .

Microheterogeneity Probe

The compound can reveal the underlying microheterogeneity of binary solvent systems . Its fluorescence intensity increases more than ten times upon going from a hydrated to a dehydrated environment . Its peak wavelength shifts as much as 35 nm upon dehydration .

Fluorescence Lifetime Measurements

7-Cyanooxindole’s single-exponential fluorescence decay lifetime increases from 2.0 ns in water to 8–16 ns in water–organic binary mixtures . This makes it viable to distinguish between differently hydrated environments via fluorescence lifetime measurements .

Selective Excitation

Its absorption spectrum is significantly red-shifted from that of indole . This makes selective excitation of its fluorescence possible in the presence of naturally occurring amino-acid fluorophores .

Synthesis of Bioactive Compounds

7-Cyanooxindole serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in various scientific fields. It is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure.

Cyclin-dependent Kinase (CDK) Inhibitors

Certain derivatives of 7-cyanooxindole can exhibit CDK inhibitory activity. CDKs are enzymes involved in cell cycle regulation. Inhibiting their activity has been explored as a potential therapeutic strategy for cancer treatment.

Development of Novel Therapeutic Agents

7-Cyanooxindole continues to be explored as a potential starting material for the development of novel therapeutic agents. Ongoing research focuses on developing new synthetic methods and evaluating the biological activity of derivatives.

Spiroindole and Spirooxindole Scaffolds

7-Cyanooxindole can be used in the synthesis of spiroindole and spirooxindole-containing scaffolds . These scaffolds have been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .

Safety and Hazards

For safety, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

Mode of Action

The mode of action of 7-Cyanooxindole is primarily through its fluorescence properties . It can serve as a sensitive fluorescence probe of hydration, with its fluorescence properties, including intensity, peak wavelength, and lifetime, depending on the amount of water in nine water–organic solvent mixtures .

Biochemical Pathways

It’s known that 7-cyanooxindole can reveal the underlying microheterogeneity of binary solvent systems .

Result of Action

The molecular and cellular effects of 7-Cyanooxindole’s action are primarily observed through changes in its fluorescence properties . For instance, its fluorescence intensity increases more than ten times upon going from a hydrated to a dehydrated environment .

Action Environment

The action, efficacy, and stability of 7-Cyanooxindole are influenced by environmental factors, particularly the presence of water . Its fluorescence properties, including intensity, peak wavelength, and lifetime, depend on the amount of water in nine water–organic solvent mixtures .

Its sensitivity to hydration levels makes it a valuable tool in probing the microheterogeneity of water-organic binary mixtures .

特性

IUPAC Name |

2-oxo-1,3-dihydroindole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-3-1-2-6-4-8(12)11-9(6)7/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZZMPZKZBRDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C#N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378398 | |

| Record name | 7-Cyanooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyanooxindole | |

CAS RN |

380427-40-7 | |

| Record name | 7-Cyanooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)